3-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Sortase A inhibition Antibacterial target 1,3,4-Thiadiazole SAR

Researchers seeking to explore under-explored 1,3,4-thiadiazole inhibitor space often face limited commercial availability of meta-substituted analogs. This compound's unique 3-chloro benzamide and 3-nitrobenzylthio pattern provides a distinct selectivity probe for sortase A inhibition (IC₅₀ = 0.521 µM for the 2-amino analog) and kinase profiling, differing from the widely studied 2-chloro/4-nitro series. Reliable supply with batch-to-batch consistency enables robust SAR expansion.

Molecular Formula C16H11ClN4O3S2
Molecular Weight 406.86
CAS No. 868973-87-9
Cat. No. B2951299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS868973-87-9
Molecular FormulaC16H11ClN4O3S2
Molecular Weight406.86
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H11ClN4O3S2/c17-12-5-2-4-11(8-12)14(22)18-15-19-20-16(26-15)25-9-10-3-1-6-13(7-10)21(23)24/h1-8H,9H2,(H,18,19,22)
InChIKeyLXTLITFWFGZNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Core Structure & Pharmacophore


3-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 868973-87-9) is a fully substituted 1,3,4-thiadiazole derivative. It features a 3-chlorobenzamide at the 2-position and a 3-nitrobenzylthioether at the 5-position [1]. This substitution pattern distinguishes it from other 1,3,4-thiadiazole-based inhibitors, which more commonly bear 2-chloro or 4-chloro benzamide groups and para-nitrobenzylthio substituents [2]. The 3-chloro and 3-nitrobenzyl arrangement creates a unique electronic and steric profile that can differentially modulate target binding in kinase and enzyme inhibition assays [3].

Substitution Pattern 3-chlorobenzamide and 3-nitrobenzylthio create a distinct electronic and steric profile
Target Engagement Supports differential target-binding studies in enzyme and kinase assays
Chemical Space Addresses underexplored 3-chloro/3-nitro substitution in thiadiazole inhibitors

3-Chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Substitution Specificity


In-class 1,3,4-thiadiazole derivatives cannot be interchanged without risking loss of target specificity. SAR studies on Abl kinase inhibitors show that moving the chlorine substituent from the 2-position to the 3- or 4-position on the benzamide ring alters enzymatic IC50 values by >10-fold [1]. Similarly, the nitro group position on the benzylthio moiety critically affects binding; para-nitrobenzylthio analogs are favored in Abl kinase binding, while meta-nitrobenzylthio derivatives, like this compound, have demonstrated distinct activity in sortase A inhibition assays [2]. Simply selecting a generic “thiadiazole benzamide” without confirming the exact substitution pattern risks selecting a compound with drastically reduced or entirely different biological activity [3].

Target substitution
3-Cl, 3-NO₂ benzamide-thiadiazole
Generic 2-Cl/4-NO₂ thiadiazole
Common kinase inhibitor pattern
Chlorine position shift from 2- to 3- may redirect kinase selectivity profile away from Abl
Meta-nitrobenzylthio enables sortase A binding; para-nitro analogs show negligible activity
Identical molecular weight positional isomers differ in dipole moment and metabolic stability

3-Chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Evidence vs. Analogs


Sortase A Inhibition: Meta-Nitrobenzylthio Advantage

The 2-amino analog of the target compound, 5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine, demonstrates potent inhibition of Staphylococcus aureus sortase A with an IC50 of 0.521 µM [1]. In contrast, the 4-nitrobenzylthio regioisomer exhibits significantly weaker inhibition (IC50 > 10 µM) [1]. The meta-nitro arrangement is critical for binding to the sortase A active site. While the target compound bears a 3-chlorobenzamide at the 2-position instead of an amine, the conserved 3-nitrobenzylthio moiety suggests it may retain or enhance this inhibitory profile, offering a differentiated mechanism not available with para-nitrobenzylthio analogs commonly used in kinase studies [2].

Sortase A inhibition
Head-to-head
IC₅₀ 0.521 µM (2-amino analog) vs >10 µM (4-NO₂ regioisomer)
Supports sortase A screening context; meta-nitro critical for activity
Inferred from 2-amino analog with identical 3-nitrobenzylthio moiety
Sortase A inhibition Antibacterial target 1,3,4-Thiadiazole SAR

Chlorine Positional Isomerism and Kinase Selectivity

In a comprehensive SAR study of 1,3,4-thiadiazole benzamides as Abl kinase inhibitors, the 2-chloro and 4-chloro benzamide derivatives displayed distinct inhibitory profiles. The 2-chloro-N-[5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl]benzamide (active) and the 4-chloro analog exhibited significant differences in Abl kinase IC50 values, with the 2-chloro isomer generally showing superior potency [1]. The 3-chloro substitution pattern of the target compound is absent from this published series, indicating it may address a chemical space not explored in this kinase context. Molecular docking simulations suggest that the 3-chloro group cannot access the same hydrophobic pocket as the 2-chloro group, potentially redirecting target engagement to alternative kinases or non-kinase targets [1].

Kinase selectivity
Class-level
3-chloro substitution not characterized in Abl kinase SAR series
Supports kinase selectivity review; distinct profile from 2-chloro analogs
Data to verify; molecular docking suggests altered target engagement
Abl kinase Tyrosine kinase inhibitor Positional SAR

Physicochemical Profile of Dual Chloro-Nitro Substitution

The target compound (3-chloro, 3-nitrobenzyl) has a calculated logP of approximately 4.1 and a molecular weight of 406.86 g/mol [1]. The positional isomer N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (CAS 868976-72-1), which swaps the chloro and nitro positions between the benzamide and benzylthio rings, has the same molecular formula and weight but a different dipole moment and hydrogen-bonding surface, leading to altered solubility and membrane permeability . The 3-chloro-3-nitro arrangement places both electron-withdrawing groups in meta positions relative to their respective linking atoms, creating a more balanced electron distribution that can improve metabolic stability compared to ortho- or para-substituted congeners [2].

Physicochemical identity
Class-level
logP ≈ 4.1 · MW 406.86
May support metabolic stability differentiation vs. ortho/para isomers
Calculated logP; positional isomer with swapped chloro/nitro differs in dipole moment
Lipophilicity Physicochemical properties Drug-likeness

3-Chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Application Scenarios


Sortase A Inhibition & Antibacterial Discovery

The 3-nitrobenzylthio moiety, validated in the 2-amino analog (IC50 = 0.521 µM against S. aureus sortase A [1]), recommends this compound as a candidate for sortase A inhibitor screening. The 3-chlorobenzamide cap may further enhance potency or selectivity relative to the 2-amino parent. This application is uniquely suited to this regioisomer, as para-nitrobenzylthio analogs show negligible sortase A inhibition.

Kinase Selectivity & Off-Target Assessment

The 3-chloro benzamide substitution pattern is absent from the extensively characterized 2-chloro and 4-chloro Abl kinase inhibitor series [2]. This compound can serve as a selectivity probe to determine whether the 3-chloro substitution redirects binding to alternative kinases (e.g., Src, c-Kit, or Eph receptors) or non-kinase targets. Comparative profiling against the 2-chloro analog provides a direct assessment of positional isomerism on kinome-wide selectivity.

Thiadiazole SAR Library Expansion

The combination of 3-chloro benzamide and 3-nitrobenzylthio represents an under-explored chemical space in the 1,3,4-thiadiazole inhibitor landscape. Incorporating this compound into an existing SAR library can reveal new activity cliffs not evident from the 2-chloro/4-nitro or 4-chloro/4-nitro benzylthio combinations that dominate published studies [3].

Metabolic Stability Comparator

The meta-meta substitution pattern (3-chloro on benzamide, 3-nitro on benzylthio) offers a distinct electronic distribution compared to ortho-para or para-para analogs. This compound can be used in head-to-head metabolic stability assays with its positional isomer N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide to quantify the effect of substituent positioning on microsomal half-life and intrinsic clearance [3].

Application
Selection Property
Validation Focus
Sortase A inhibitor screening
3-nitrobenzylthio regioisomer specificity
Sortase A enzyme assay endpoint comparison
Kinase selectivity profiling
3-chloro positional substitution
Kinome-wide selectivity panel vs. 2-chloro analog
SAR library expansion
Unexplored chloro-nitro substitution pattern
Activity cliff identification vs. para-nitro/2-chloro series
Metabolic stability comparison
Meta-meta electronic distribution
Microsomal half-life and intrinsic clearance
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